ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15566864
Molecular Formula: C26H30N6O3S2
Molecular Weight: 538.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N6O3S2 |
|---|---|
| Molecular Weight | 538.7 g/mol |
| IUPAC Name | ethyl 2-[[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C26H30N6O3S2/c1-4-6-12-32-18-10-8-7-9-16(18)22-23(32)28-26(30-29-22)36-15-20(33)27-24-21(25(34)35-5-2)17-11-13-31(3)14-19(17)37-24/h7-10H,4-6,11-15H2,1-3H3,(H,27,33) |
| Standard InChI Key | AMGWHUCQVMQEEC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CN(CC5)C)C(=O)OCC |
Introduction
Ethyl 2-({[(5-butyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of triazinoindole derivatives. This compound features a unique structural arrangement, including a triazinoindole core, a tetrahydrothieno ring, and an ethyl carboxylate group. Its intricate structure contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of ethyl 2-({[(5-butyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves several steps, often conducted in research laboratories. The process may include the formation of intermediate compounds and the use of various reagents to achieve the desired structure.
Synthesis Steps Overview
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Formation of Triazinoindole Core: This involves the synthesis of the 5-butyl-5H- triazino[5,6-b]indole moiety.
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Introduction of Sulfanyl Group: The sulfanyl group is incorporated into the indole structure.
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Assembly of Thieno[2,3-c]pyridine Moiety: This step involves the formation of the tetrahydrothieno[2,3-c]pyridine ring.
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Final Coupling and Esterification: The final steps include coupling the sulfanylacetyl group with the thieno[2,3-c]pyridine moiety and esterification to form the ethyl carboxylate.
Biological Activities and Applications
Compounds in the triazinoindole class have demonstrated a range of biological activities, including antitumor and antimicrobial effects. Specifically, ethyl 2-({[(5-butyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been investigated for its potential in inhibiting cancer cell proliferation and inducing apoptosis.
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